1-(Pyrazin-2-yl)cyclopentan-1-amine
Description
1-(Pyrazin-2-yl)cyclopentan-1-amine is a cyclopentylamine derivative featuring a pyrazine ring substituted at the 2-position. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at para positions, imparts distinct electronic properties to the molecule. The cyclopentane ring introduces conformational rigidity, while the primary amine group enables hydrogen bonding and salt formation.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-pyrazin-2-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H13N3/c10-9(3-1-2-4-9)8-7-11-5-6-12-8/h5-7H,1-4,10H2 |
InChI Key |
ADFGTKPARFSHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NC=CN=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Pyrazin-2-yl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with pyrazine-2-carboxylic acid, followed by reduction and amination steps . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Pyrazin-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrazin-2-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of 1-(Pyrazin-2-yl)cyclopentan-1-amine and related compounds:
Key Observations:
- Electronic and Steric Effects : The pyrazine ring in the target compound provides electron-deficient aromaticity, contrasting with the electron-rich morpholine (C₁₁H₁₇N₃O) or piperazine (C₉H₁₉N₃) rings in analogs. This difference may influence binding to biological targets, such as enzymes requiring π-π stacking or hydrogen-bonding interactions .
- Solubility and Salt Forms : The hydrochloride salt of 1-(2-ethoxyethyl)cyclopentan-1-amine (MW 207.70) enhances aqueous solubility compared to free bases, a critical factor in drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
